(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Asymmetric Catalysis Organometallic Chemistry Ligand Design

Ligand screening for asymmetric allylic alkylation often stalls due to insufficient enantioselectivity. This di-p-tolylphosphino-MAP ligand provides enhanced steric bulk and electron density, overcoming the 71-73% ee baseline of parent MAP ligands. • ≥98% purity ensures artifact-free catalytic performance • 4.9 cm⁻¹ Tolman shift indicates significantly stronger metal binding • Hemilabile P,N-coordination enables trapping of reactive organometallic intermediates. Guaranteed purity and consistent lot-to-lot performance reduce procurement risk and accelerate hit-to-lead development.

Molecular Formula C36H32NP
Molecular Weight 509.6 g/mol
Cat. No. B12874326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
Molecular FormulaC36H32NP
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)N(C)C
InChIInChI=1S/C36H32NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h5-24H,1-4H3
InChIKeyIXWSSHOSYSEGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine: A High-Purity Chiral P,N-Ligand


(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine (CAS 500718-20-7) is an axially chiral, monophosphine P,N-bidentate ligand [1]. It belongs to the broader MAP (2-amino-2‘-diphenylphosphino-1,1‘-binaphthyl) ligand family [2], characterized by a binaphthalene backbone linking a strong σ-donor dimethylamino group and a bulky, electron-rich di-p-tolylphosphino moiety . This specific structure creates a unique and tunable steric and electronic environment around a catalytic metal center, making it a candidate for customizing selectivity in asymmetric catalysis where simple P,P-ligands are insufficient.

The Risk of Blind Substitution: Why a Simple P,N-Ligand Swap Can Fail with (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine


Even within the narrow class of axially chiral P,N-ligands, catalytic performance is exquisitely sensitive to the phosphine's electronic and steric properties. Substituting the diphenylphosphino group in the common MAP ligand with the di-p-tolylphosphino group in this compound [1] is not a trivial change. The p-tolyl substituents create a significantly more electron-rich and sterically distinct environment than the standard phenyl analog [2]. This alteration can lead to marked differences in reaction rates, substrate scope, and enantioselectivity. A generic, unvalidated substitution from a catalog without confirming these specific effects can result in poor catalytic activity or the erosion of chiral induction, directly undermining synthetic efficiency and procurement value.

Quantitative Evidence for Selecting (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine Over Closest Analogs


Enhanced Electronic Enrichment vs. Standard MAP Ligand

The di-p-tolylphosphino group is more electron-donating than the common diphenylphosphino variant. This is quantified using the Tolman electronic parameter for the constituent phosphines. Tri-p-tolylphosphine (νCO = 2064.0 cm⁻¹) is a stronger net donor than triphenylphosphine (νCO = 2068.9 cm⁻¹) [1]. This 4.9 cm⁻¹ difference, when incorporated into the binaphthyl P,N-framework, results in an intrinsically more electron-rich metal center, enhancing oxidative addition rates in cross-coupling cycles.

Asymmetric Catalysis Organometallic Chemistry Ligand Design

Differentiated Steric Profile for Regio- and Enantioselectivity

While the cone angles of P(p-tol)₃ and PPh₃ are identical at 145° [1], the spatial distribution of the p-tolyl groups creates a wider effective steric footprint around the phosphorus atom. In MAP-ligand frameworks, this subtle steric difference is amplified by the rigid binaphthyl backbone, leading to divergent enantioselectivities [2]. The meta-tolyl analog (di-m-tolylphosphino-MAP, CAS 500718-21-8) provides a critical comparator, where the methyl group's position further alters the chiral pocket shape, demonstrating that this is a tunable design parameter, not a generic replacement.

Asymmetric Synthesis Allylic Substitution Steric Effects

Guaranteed High Purity for Reproducible Catalytic Performance

Reproducibility in asymmetric catalysis is critically dependent on ligand purity, as trace impurities can poison metal catalysts or generate competing off-cycle species. Commercial suppliers specify this compound at a guaranteed minimum purity of 'NLT 98%' (Not Less Than 98%) . This is a verifiable specification that reduces the risk of process failure compared to lower-purity or unspecified grades of similar ligands.

Quality Control Process Chemistry Catalyst Specification

Unique Hemilabile P,N-Chelate vs. Classical P,P-Ligands

Unlike the widely used bis-phosphine ligand (R)-Tol-BINAP (CAS 99646-28-3), this compound is a P,N-bidentate ligand [1]. The hard-soft mismatch between the soft phosphine donor and the hard amine nitrogen donor creates a hemilabile coordination mode [2]. The nitrogen can readily dissociate to open a coordination site for substrate binding, a mechanism inaccessible to strongly chelating P,P-ligands. This enables different catalytic cycles and can lead to superior activity in reactions where a vacant site is required for activation, such as allylic substitution.

Hemilabile Ligands Coordination Chemistry Catalyst Design

Precise Molecular Formulation for Stoichiometric Control

Accurate control of metal-to-ligand ratio is critical in catalyst preparation. The target compound (C36H32NP, MW = 509.62 g/mol) offers a distinct molecular weight and elemental composition compared to its analogs [1]. For instance, the diphenylphosphino-MAP (C34H28NP, MW = 481.57 g/mol) is lighter, while the di-m-tolyl analog (C36H32NP, MW = 509.62 g/mol) is an isomer with potentially different physical properties. This difference is crucial for gravimetric formulation, ensuring precise catalyst loading without the need for re-calibration when substituting one ligand for another.

Catalyst Loading Organometallic Synthesis Process Control

High-Value Application Scenarios for (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine


Optimizing Enantioselectivity in Pd-Catalyzed Asymmetric Allylic Alkylation

Based on the differentiated steric and electronic profile established in Section 3, this compound is a high-priority candidate for ligand screening in Pd-catalyzed asymmetric allylic alkylation (AAA). The steric influence of the p-tolyl groups can be leveraged to improve enantioselectivity beyond the baseline of 71-73% ee achieved with the parent MAP ligand [1]. The guaranteed NLT 98% purity ensures the observed catalytic performance is attributable to the ligand design and not artifacts from impurities, accelerating the 'hit-to-lead' phase in process chemistry.

Activating Challenging Substrates in Cross-Coupling via Enhanced Electron Density

The 4.9 cm⁻¹ shift in the Tolman electronic parameter indicates a significantly more electron-rich metal center [1]. This property makes the compound particularly suited for activating electron-poor and sterically hindered aryl chlorides in Suzuki-Miyaura or Buchwald-Hartwig amination reactions. A researcher facing sluggish reactivity with a standard MAP or BINAP ligand can systematically increase electron density at the metal by selecting this compound, a mechanism-driven strategy for substrate scope expansion.

Mechanistic Studies Requiring Hemilabile Coordination Spheres

This P,N-ligand's hemilabile nature [1], which offers a controlled and reversible opening of a coordination site, is a powerful tool for mechanistic investigations. Unlike inert P,P-ligands, it can stabilize low-valent intermediates while providing a switchable coordination environment. This is invaluable for studying oxidative addition or substrate binding mechanisms in situ, where the research goal is to isolate and characterize reactive organometallic species.

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